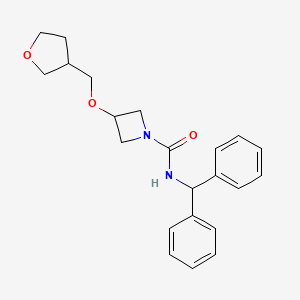

![molecular formula C12H10ClN3O2S B2829591 2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 736167-30-9](/img/structure/B2829591.png)

2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

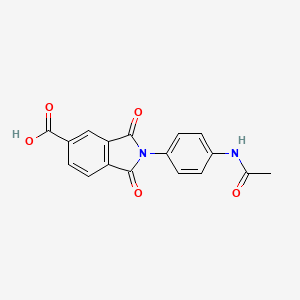

2-Chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, also known as COTB, is a highly versatile compound with a wide range of scientific applications. COTB is a derivative of benzamide, which is an organic compound with a single benzene ring attached to an amide group. This compound has been widely studied due to its unique properties, such as its ability to act as a pro-drug for a range of drugs and its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Anticancer Activity

A key area of research focuses on the synthesis of thiadiazole derivatives and their evaluation for anticancer activity. For instance, the design, synthesis, and anticancer evaluation of benzamide derivatives containing thiadiazole moieties have been reported. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Insecticidal Activity

Thiadiazole derivatives have also been synthesized for insecticidal activity evaluation. A study demonstrated the efficient synthesis of a thiadiazole benzamide compound and its evaluation against the cotton leaf worm, showing promising insecticidal activity. This highlights the potential of thiadiazole derivatives in agricultural applications (Mohamed et al., 2020).

Antimicrobial and Anticonvulsant Agents

Research into benzoxazepine and benzothiazepine derivatives, including thiadiazole units, for their antimicrobial and anticonvulsant properties, has yielded compounds with significant activity, suggesting their use in developing new therapeutic agents (Kaur et al., 2012).

Nematicidal Activity

Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and tested for their nematicidal activities. Some compounds exhibited good activity against Bursaphelenchus xylophilus, a nematode pest, indicating their potential as nematicides (Liu et al., 2022).

Synthesis Methods

The preparation of thiadiazole derivatives through oxidative dimerization of thioamides presents a convenient synthetic route. This method enables the synthesis of disubstituted thiadiazoles in high yields, offering a versatile approach for the generation of thiadiazole-based compounds for various research applications (Takikawa et al., 1985).

properties

IUPAC Name |

2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQJKMJXZYDALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)

![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2829513.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)

![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)

![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)